

2-Morpholinoacetaldehyde: A Versatile Building Block in Organic Synthesis

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Compound of Interest

Compound Name: 2-Morpholinoacetaldehyde

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Abstract

2-Morpholinoacetaldehyde is a bifunctional reagent of significant interest in organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules. Its structure, incorporating both a reactive aldehyde group and a morpholine moiety, allows for a diverse range of chemical transformations. The morpholine ring is a well-established pharmacophore that can enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. This application note details the key applications of **2-morpholinoacetaldehyde**, including its use in reductive amination and Horner-Wadsworth-Emmons reactions, providing detailed protocols and quantitative data for these transformations.

Introduction

2-Morpholinoacetaldehyde, also known as 2-(morpholin-4-yl)acetaldehyde, is a valuable synthetic intermediate. The aldehyde functionality serves as a versatile handle for carbon-carbon and carbon-nitrogen bond formation, while the morpholine heterocycle is a common structural motif in a multitude of bioactive compounds.^[1] The hydrochloride salt of **2-morpholinoacetaldehyde** is often used to improve its stability and handling properties.^[2] This document provides detailed protocols for the synthesis of **2-morpholinoacetaldehyde** hydrochloride and its subsequent application in two key synthetic transformations: reductive amination and the Horner-Wadsworth-Emmons olefination.

Physicochemical Properties

A summary of the key physicochemical properties of **2-morpholinoacetaldehyde** and its hydrochloride salt is presented in Table 1.

Property	2-Morpholinoacetaldehyde	2-Morpholinoacetaldehyde Hydrochloride	Reference
CAS Number	21977-09-3	1172495-88-3	[2][3]
Molecular Formula	C ₆ H ₁₁ NO ₂	C ₆ H ₁₂ CINO ₂	[2][3]
Molecular Weight	129.16 g/mol	165.61 g/mol	[3]
Appearance	Liquid	White to off-white crystalline solid	[1][2]
Boiling Point	Not specified	~255.9°C	[2]
Solubility	Not specified	Soluble in polar solvents (water, DCM)	[2]

Synthesis of 2-Morpholinoacetaldehyde Hydrochloride

The most common laboratory synthesis of **2-morpholinoacetaldehyde** is achieved through the acid-catalyzed hydrolysis of its diethyl acetal precursor, 4-(2,2-diethoxyethyl)morpholine.[2] The resulting aldehyde is often isolated as the more stable hydrochloride salt.

Experimental Protocol: Synthesis of 2-Morpholinoacetaldehyde Hydrochloride

This protocol describes the hydrolysis of 4-(2,2-diethoxyethyl)morpholine to yield **2-morpholinoacetaldehyde** hydrochloride.

Materials:

- 4-(2,2-diethoxyethyl)morpholine
- Concentrated Hydrochloric Acid (HCl)
- Saturated Sodium Bicarbonate (NaHCO_3) solution
- Dichloromethane (DCM)
- Brine (saturated NaCl solution)
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Round-bottom flask
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

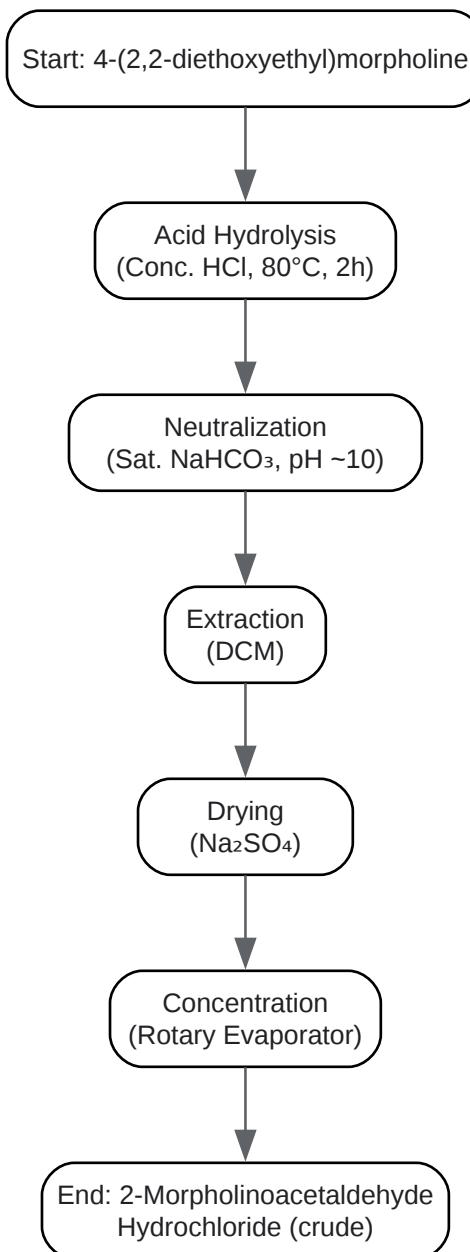
- To a round-bottom flask, add 4-(2,2-diethoxyethyl)morpholine.
- Add concentrated hydrochloric acid.
- Heat the reaction mixture to 80°C and maintain for 2 hours.[\[2\]](#)
- Cool the reaction mixture to room temperature.
- Carefully neutralize the mixture to a pH of approximately 10 with saturated sodium bicarbonate solution.[\[2\]](#)
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane.[\[2\]](#)
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.

- Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude **2-morpholinoacetaldehyde** hydrochloride.[2]

Quantitative Data:

Precursor	Product	Reagents	Temperature	Time	Yield	Reference
2- 4-(2,2- diethoxyeth- yl)morpholi- ne	Morpholino acetaldehy- de hydrochlori- de	Conc. HCl, NaHCO ₃	80°C	2 h	57% (crude)	[2]

Workflow Diagram:

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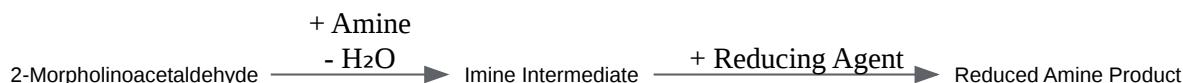
Caption: Synthesis of **2-Morpholinoacetaldehyde** Hydrochloride.

Applications in Organic Synthesis

Reductive Amination

Reductive amination is a cornerstone reaction for the formation of C-N bonds and is widely employed in medicinal chemistry.^[1] **2-Morpholinoacetaldehyde** is an excellent substrate for

this reaction, allowing for the introduction of the morpholinoethyl moiety onto primary and secondary amines.



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Caption: General workflow for reductive amination.

This protocol provides a general procedure for the reductive amination of **2-morpholinoacetaldehyde** with a primary amine using sodium triacetoxyborohydride as the reducing agent.

Materials:

- **2-Morpholinoacetaldehyde** hydrochloride
- Primary amine (e.g., aniline)
- Sodium triacetoxyborohydride (NaBH(OAc)₃)
- 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
- Saturated Sodium Bicarbonate (NaHCO₃) solution
- Water
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel

- Rotary evaporator

Procedure:

- To a round-bottom flask, add **2-morpholinoacetaldehyde** hydrochloride and the primary amine in a suitable solvent such as 1,2-dichloroethane or tetrahydrofuran.
- Stir the mixture at room temperature for 1 hour to facilitate imine formation.
- Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
- Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
- Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts and wash with water and then brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate the organic layer under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Aldehyde	Amine	Reducing Agent	Solvent	Time	Yield
2-Morpholinoacetaldehyde	Aniline	NaBH(OAc) ₃	DCE	18 h	60-80% (estimated)

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the synthesis of alkenes with high stereoselectivity, typically favoring the (E)-isomer.^[1] **2-Morpholinoacetaldehyde** can be employed as the aldehyde component to generate α,β -unsaturated carbonyl compounds containing a morpholine moiety.

Phosphonate Ylide



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Caption: General scheme of the HWE reaction.

This protocol outlines a general procedure for the HWE reaction of **2-morpholinoacetaldehyde** with a stabilized phosphonate ylide.

Materials:

- **2-Morpholinoacetaldehyde** hydrochloride
- Triethyl phosphonoacetate (or other stabilized phosphonate)
- Sodium hydride (NaH) or other suitable base (e.g., DBU, K₂CO₃)
- Anhydrous Tetrahydrofuran (THF)
- Saturated Ammonium Chloride (NH₄Cl) solution
- Ethyl acetate
- Brine
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Round-bottom flask

- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil) and wash with anhydrous hexanes to remove the oil.
- Add anhydrous THF and cool the suspension to 0°C.
- Slowly add triethyl phosphonoacetate dropwise to the stirred suspension.
- Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the ylide.
- Cool the reaction mixture back to 0°C and add a solution of **2-morpholinoacetaldehyde** in anhydrous THF dropwise.
- Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
- Quench the reaction by the slow addition of saturated ammonium chloride solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Quantitative Data (Representative):

Aldehyde	Phospho nate Reagent	Base	Solvent	Time	Yield	E/Z Ratio
2-Morpholinoacetaldehyde	Triethyl phosphono acetate	NaH	THF	16 h	70-90% (estimated)	>95:5

Applications in Drug Discovery

The morpholine moiety is a key pharmacophore in numerous approved drugs. Its incorporation can lead to improved pharmacokinetic profiles. **2-Morpholinoacetaldehyde** serves as a valuable building block for introducing this beneficial group into drug candidates. For instance, it has been utilized in the synthesis of kinase inhibitors and poly(ADP-ribose)polymerase (PARP) inhibitors, which are significant in cancer therapy.[\[1\]](#)

Conclusion

2-Morpholinoacetaldehyde is a highly useful and versatile building block in modern organic synthesis. Its dual functionality allows for straightforward participation in key bond-forming reactions such as reductive amination and the Horner-Wadsworth-Emmons olefination. The provided protocols offer a foundation for the practical application of this reagent in the synthesis of complex molecules, particularly within the realm of medicinal chemistry and drug development. The ability to readily introduce the valuable morpholine pharmacophore makes **2-morpholinoacetaldehyde** an important tool for researchers and scientists in these fields.

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References

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